molecular formula C15H15ClN4OS B11291344 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 898918-86-0

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11291344
CAS No.: 898918-86-0
M. Wt: 334.8 g/mol
InChI Key: OKPXLKBRVORABL-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a chlorobenzyl group, an ethyl group, and a methyl group. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is then fused to the triazole ring through a series of condensation reactions.

    Substitution Reactions: The chlorobenzyl, ethyl, and methyl groups are introduced through substitution reactions using suitable reagents and conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain pathogens and cancer cells.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating infectious diseases and cancer.

    Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the growth of cancer cells or pathogens.

Comparison with Similar Compounds

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and its potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

898918-86-0

Molecular Formula

C15H15ClN4OS

Molecular Weight

334.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H15ClN4OS/c1-3-11-9(2)17-14-18-15(19-20(14)13(11)21)22-8-10-6-4-5-7-12(10)16/h4-7H,3,8H2,1-2H3,(H,17,18,19)

InChI Key

OKPXLKBRVORABL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N=C(NN2C1=O)SCC3=CC=CC=C3Cl)C

solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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